3-Amino-4-methylhexanoic acid

CAS No.: 40469-87-2

Cat. No.: VC2005895

Molecular Formula: C7H15NO2

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40469-87-2 |

|---|---|

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.2 g/mol |

| IUPAC Name | 3-amino-4-methylhexanoic acid |

| Standard InChI | InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) |

| Standard InChI Key | JHEDYGILOIBOTL-UHFFFAOYSA-N |

| SMILES | CCC(C)C(CC(=O)O)N |

| Canonical SMILES | CCC(C)C(CC(=O)O)N |

Introduction

Chemical Structure and Properties

Molecular Structure

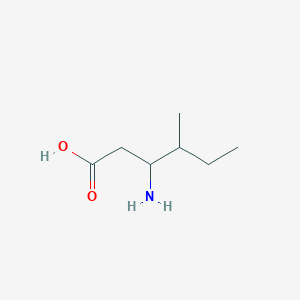

3-Amino-4-methylhexanoic acid has the molecular formula C₇H₁₅NO₂. The compound's structure features:

-

An amino group (-NH₂) at the 3-position

-

A methyl group at the 4-position

-

A carboxylic acid group (-COOH) at the terminal carbon

-

A hexane backbone with potential for stereoisomerism at positions 3 and 4

The specific arrangement of these functional groups allows for multiple stereoisomers with different spatial configurations, affecting how the molecule interacts with biological systems and other chemical entities.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 3-Amino-4-methylhexanoic acid

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol |

| Boiling Point | 249.1±23.0 °C (Predicted) |

| Density | 1.014±0.06 g/cm³ (Predicted) |

| pKa | 3.81±0.10 (Predicted) |

| IUPAC Name | 3-amino-4-methylhexanoic acid |

| InChI | InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) |

| InChIKey | JHEDYGILOIBOTL-UHFFFAOYSA-N |

The compound exhibits chemical properties typical of amino acids, including the ability to form zwitterions, participate in acid-base reactions, and engage in peptide bond formation .

Stereochemistry

3-Amino-4-methylhexanoic acid is chiral, with stereogenic centers at positions 3 and 4. The most studied stereoisomers include:

-

(3R,4S)-3-amino-4-methylhexanoic acid (CAS: 75946-24-6), also known as L-β-homoisoleucine

-

(3S,4R)-3-amino-4-methylhexanoic acid (CAS: 446259-39-8), also known as D-β-homoisoleucine

-

(3S)-3-amino-4-methylhexanoic acid (CAS: 1151863-10-3)

The stereochemistry dramatically influences the biological activity and chemical reactivity of these isomers. For example, the (3R,4S) isomer has shown significant neuroprotective properties and potential applications in pharmaceutical development .

Synthesis Methods

Laboratory Synthesis

The synthesis of 3-Amino-4-methylhexanoic acid can be achieved through several methods, often involving chiral precursors or catalysts to ensure stereoselectivity:

Asymmetric Synthesis

For the (3R,4S) isomer, synthesis typically begins with chiral precursors such as L-valine. The process generally involves:

-

Protection of functional groups

-

Selective reactions to introduce the amino and methyl groups

-

Deprotection to yield the final product

This approach ensures high enantiomeric purity, which is essential for biological applications.

Alternative Methods

Other synthetic approaches include:

-

Reductive Amination: This method involves the reductive amination of an α-keto acid with ammonia and reducing agents such as sodium borohydride (NaBH₄)

-

Amidomalonate Synthesis: This approach involves the alkylation of diethyl acetamidomalonate with an appropriate alkyl halide, followed by hydrolysis and decarboxylation

Industrial Production

Industrial production of 3-Amino-4-methylhexanoic acid often employs large-scale asymmetric synthesis using chiral catalysts or biocatalysts. Enantioselective hydrogenation with chiral rhodium catalysts represents one efficient method for industrial-scale synthesis. These methods are optimized for high yield and purity to meet specifications for pharmaceutical and research applications.

Biological Activity and Mechanisms of Action

Neuroprotective Effects

Research indicates that 3-Amino-4-methylhexanoic acid, particularly the (3R,4S) isomer, exhibits neuroprotective properties potentially beneficial in treating neurodegenerative diseases. Studies suggest it interacts with specific receptors in the brain, modulating neurotransmission and offering protective effects against neuronal damage.

One study demonstrated that this compound significantly reduced neuronal apoptosis in models of neurodegeneration. The compound's ability to modulate glutamate receptor activity was identified as a key mechanism underlying its protective effects, suggesting potential applications in conditions characterized by excitotoxicity.

Enzyme Interactions

The compound interacts with various enzymes involved in amino acid metabolism, modulating biochemical pathways relevant to metabolic disorders and potential therapeutic targets. Its stereochemistry allows selective binding to enzyme active sites, influencing their catalytic activity.

Research has shown that certain isomers can inhibit enzymes involved in bacterial cell wall biosynthesis, suggesting potential as novel antibiotic agents. This inhibition could lead to new avenues for antibiotic development against resistant bacterial strains.

Other Biological Activities

Additional biological activities of 3-Amino-4-methylhexanoic acid include:

-

Cognitive enhancement: Studies investigating the cognitive effects of this compound on elderly patients showed promising results in enhancing memory retention and cognitive function, indicating potential roles in improving brain health and addressing age-related cognitive decline

-

Anti-seizure properties: In animal models, administration of specific isomers reduced seizure frequency and severity, suggesting potential as therapeutic agents for epilepsy and other seizure disorders

Applications

Pharmaceutical Applications

3-Amino-4-methylhexanoic acid plays important roles in pharmaceutical development:

-

Peptide-based pharmaceuticals: The compound enhances the stability and bioavailability of therapeutic peptides, improving their pharmacokinetic properties

-

Neurological treatments: Its neuroprotective and anti-seizure properties make it a candidate for treating conditions such as epilepsy, neurodegenerative diseases, and cognitive disorders

-

Bioconjugation techniques: Researchers utilize this compound to facilitate the attachment of peptides to other biomolecules, creating targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects

Research Applications

In scientific research, 3-Amino-4-methylhexanoic acid finds diverse applications:

-

Neuropeptide synthesis: The compound serves as a building block in synthesizing neuropeptides crucial for understanding neurological functions and developing treatments for disorders such as epilepsy and anxiety

-

Enzyme interaction studies: Its interactions with various enzymes provide insights into biochemical pathways and potential therapeutic targets for metabolic disorders

-

Chemical catalyst applications: In asymmetric synthesis, the compound can serve as a chiral catalyst for creating compounds with specific stereochemistry

Laboratory Usage

For laboratory applications, proper preparation of stock solutions is essential for experimental accuracy. The following table provides guidance for preparing stock solutions of (3R,4S)-3-amino-4-methylhexanoic acid:

Table 2: Stock Solution Preparation Guide for (3R,4S)-3-amino-4-methylhexanoic acid

| Concentration | 1 mg compound | 5 mg compound | 10 mg compound |

|---|---|---|---|

| 1 mM | 6.8871 mL solvent | 34.4354 mL solvent | 68.8708 mL solvent |

| 5 mM | 1.3774 mL solvent | 6.8871 mL solvent | 13.7742 mL solvent |

| 10 mM | 0.6887 mL solvent | 3.4435 mL solvent | 6.8871 mL solvent |

These calculations are based on the molecular weight of 145.20 g/mol and are essential for ensuring consistent concentrations in experimental protocols .

Comparison with Related Compounds

Table 3: Comparison of 3-Amino-4-methylhexanoic acid with Related Compounds

| Compound | Stereochemistry | Biological Activity | Notable Differences |

|---|---|---|---|

| (3R,4S)-3-amino-4-methylhexanoic acid | 3R,4S configuration | Neuroprotective effects, enzyme inhibition | Known as L-β-homoisoleucine, shows significant neuroprotective properties |

| (3S,4R)-3-amino-4-methylhexanoic acid | 3S,4R configuration | Similar but distinct biological profile | Known as D-β-homoisoleucine, different binding specificity to enzymes |

| (2S,3R,4S)-4-Hydroxyisoleucine | Additional hydroxyl group | Insulinotropic activity | Different metabolic pathways and target specificity |

| (3R,4S)-4-methyl-3-hexanol | Alcohol instead of amino acid | Pheromone activity in insects | Different chemical reactivity and biological targets |

| (S)-4-methyl-3-hexanone | Ketone functional group | Pheromone activity | Distinct biological roles and chemical properties |

The stereochemistry of these compounds significantly influences their biological activities and applications. While structurally similar, the different configurations and functional groups result in distinct interactions with biological systems .

Current Research and Future Perspectives

Current research on 3-Amino-4-methylhexanoic acid focuses on:

-

Neuropharmacological applications: Investigating the compound's potential in treating epilepsy, neurodegenerative diseases, and cognitive disorders, with promising preliminary results in animal models

-

Structure-activity relationship (SAR) studies: Understanding how modifications to the structure affect biological activity, potentially leading to more potent derivatives with enhanced therapeutic properties

-

Synthesis optimization: Developing more efficient and environmentally friendly synthesis methods for industrial-scale production, focusing on improved stereoselectivity and yield

Future research directions may include:

-

Clinical trials: Evaluating the safety and efficacy of specific isomers for treating neurological conditions in human subjects

-

Drug delivery applications: Exploring the compound's potential in creating more effective targeted delivery systems for existing pharmaceuticals

-

Combinatorial approaches: Investigating synergistic effects when combined with other bioactive molecules for enhanced therapeutic outcomes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume